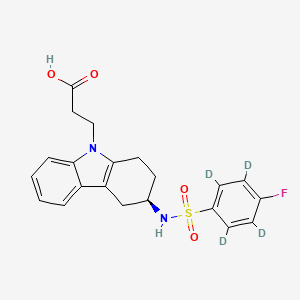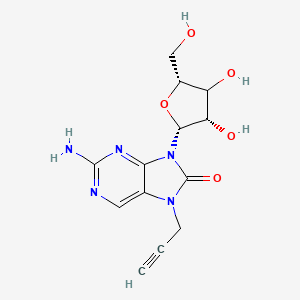
Flt3/itd-IN-3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Flt3/itd-IN-3 is a compound that targets the FMS-like tyrosine kinase 3 (FLT3) receptor, which is commonly mutated in acute myeloid leukemia (AML). This compound is particularly significant due to its ability to inhibit the internal tandem duplication (ITD) mutations within the FLT3 gene, which are associated with poor prognosis in AML patients .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Flt3/itd-IN-3 typically involves multiple steps, including the preparation of key intermediates and the final coupling reactions. The exact synthetic route and reaction conditions can vary, but common methods include:
Step 1: Preparation of the core structure through a series of condensation and cyclization reactions.
Step 2: Introduction of functional groups that enhance the compound’s binding affinity to the FLT3 receptor.
Step 3: Final coupling reactions to complete the synthesis of this compound.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing quality control measures to meet regulatory standards .
Analyse Chemischer Reaktionen
Types of Reactions
Flt3/itd-IN-3 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the compound’s functional groups, potentially altering its activity.
Reduction: Reduction reactions can be used to modify the compound’s structure, enhancing its stability and efficacy.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, each with potentially different biological activities and therapeutic potentials .
Wissenschaftliche Forschungsanwendungen
Flt3/itd-IN-3 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the structure-activity relationship of FLT3 inhibitors.
Biology: Helps in understanding the role of FLT3 mutations in cellular signaling and proliferation.
Medicine: Investigated as a potential therapeutic agent for treating AML and other cancers with FLT3 mutations.
Industry: Utilized in the development of diagnostic assays for detecting FLT3 mutations
Wirkmechanismus
Flt3/itd-IN-3 exerts its effects by binding to the FLT3 receptor and inhibiting its kinase activity. This inhibition prevents the activation of downstream signaling pathways, such as the RAS/MAPK, JAK/STAT, and PI3K/AKT pathways, which are involved in cellular proliferation and survival. By blocking these pathways, this compound induces apoptosis and inhibits the growth of AML cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Midostaurin: Another FLT3 inhibitor used in the treatment of AML.
Gilteritinib: A more selective FLT3 inhibitor with a different binding profile.
Quizartinib: Known for its high potency against FLT3-ITD mutations
Uniqueness of Flt3/itd-IN-3
This compound is unique due to its specific targeting of FLT3-ITD mutations, which are associated with a particularly poor prognosis in AML patients. Its ability to inhibit these mutations more effectively than other compounds makes it a valuable tool in both research and therapeutic contexts .
Eigenschaften
Molekularformel |
C22H26ClN7O2 |
|---|---|
Molekulargewicht |
455.9 g/mol |
IUPAC-Name |
N-(2-chloro-4-morpholin-4-ylphenyl)-5-[[(3R)-piperidin-3-yl]amino]pyrazolo[1,5-a]pyrimidine-3-carboxamide |
InChI |
InChI=1S/C22H26ClN7O2/c23-18-12-16(29-8-10-32-11-9-29)3-4-19(18)27-22(31)17-14-25-30-7-5-20(28-21(17)30)26-15-2-1-6-24-13-15/h3-5,7,12,14-15,24H,1-2,6,8-11,13H2,(H,26,28)(H,27,31)/t15-/m1/s1 |
InChI-Schlüssel |
PCGXWBCXAWPIRK-OAHLLOKOSA-N |
Isomerische SMILES |
C1C[C@H](CNC1)NC2=NC3=C(C=NN3C=C2)C(=O)NC4=C(C=C(C=C4)N5CCOCC5)Cl |
Kanonische SMILES |
C1CC(CNC1)NC2=NC3=C(C=NN3C=C2)C(=O)NC4=C(C=C(C=C4)N5CCOCC5)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(2R,3S,4R,5R,6S,8S,10R,11R,12R,15S)-3,4,6,11-tetraacetyloxy-2-hydroxy-1,15-dimethyl-9-methylidene-14-oxo-8-[(E)-3-phenylprop-2-enoyl]oxy-16-oxatetracyclo[10.5.0.02,15.05,10]heptadecan-5-yl]methyl benzoate](/img/structure/B12399738.png)











![L-Lysinamide, N2-[4-[[4-[2-[4-(dimethylamino)phenyl]diazenyl]benzoyl]amino]-1-oxobutyl]-L-arginyl-L-prolyl-L-lysyl-L-prolyl-L-valyl-L-I+/--glutamyl-L-norvalyl-L-tryptophyl-L-arginyl-N-[2-[(5-sulfo-1-naphthalenyl)amino]ethyl]-L-glutaminyl-L-alanyl-](/img/structure/B12399829.png)
